molecular formula C10H11ClO2 B2745463 [3-(4-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1903083-49-7

[3-(4-Chlorophenyl)oxetan-3-yl]methanol

Cat. No.: B2745463
CAS No.: 1903083-49-7
M. Wt: 198.65
InChI Key: DMLAWQFBDDLLQI-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)oxetan-3-yl]methanol is a heterocyclic compound featuring an oxetane ring substituted with a 4-chlorophenyl group and a hydroxymethyl (-CH2OH) functional group. Its molecular formula is C10H11ClO2, with a molecular weight of 198.65 g/mol . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics due to the oxetane ring’s ability to enhance metabolic stability and solubility .

Properties

IUPAC Name

[3-(4-chlorophenyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAWQFBDDLLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[3-(4-Chlorophenyl)oxetan-3-yl]methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites that exert biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitution

[3-(3-Chlorophenyl)oxetan-3-yl]methanol
  • Molecular Formula : C10H11ClO2 (same as the 4-chloro isomer).
  • Key Differences: The chlorine substituent is at the 3-position of the phenyl ring instead of the 4-position.
  • Purity : 95% (Combi-Blocks Inc.) .
  • Applications : Used in chemical synthesis, though its pharmacological profile may differ due to steric effects .
[3-(4-Bromophenyl)oxetan-3-yl]methanol
  • Molecular Formula : C10H11BrO2.
  • Molecular Weight : 243.10 g/mol.
  • Key Differences : Bromine replaces chlorine at the 4-position, increasing molecular weight and polarizability. This may enhance lipophilicity and influence binding affinity in drug-receptor interactions.
  • Safety : Classified as harmful by inhalation, skin contact, or ingestion under GHS guidelines .
  • Purity : 100% (Echemi) .
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol
  • Molecular Formula : C11H13FO2.
  • Molecular Weight : 196.22 g/mol.
  • Key Differences: Fluorine substituent at the 4-position and an ethanol side chain instead of methanol. Fluorine’s electronegativity enhances metabolic stability, while the longer chain may improve solubility .

Functional Group Variations

3-(4-Chlorophenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C10H9ClO3.
  • Molecular Weight : 212.63 g/mol.
  • Key Differences : Replaces the hydroxymethyl group with a carboxylic acid (-COOH). This introduces acidity (pKa ~4-5), enabling salt formation and altering solubility in aqueous environments.
  • Applications : Used in peptide mimetics and prodrug design .
3-(3-Fluorophenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C10H9FO3.
  • Molecular Weight : 196.18 g/mol.
  • Key Differences : Fluorine at the 3-position and a carboxylic acid group. The electron-withdrawing fluorine may reduce ring strain in the oxetane, enhancing stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Purity (%) Key Applications CAS Number References
[3-(4-Chlorophenyl)oxetan-3-yl]methanol C10H11ClO2 198.65 4-chlorophenyl Methanol 95 Pharmaceutical building block 1903083-49-7
[3-(3-Chlorophenyl)oxetan-3-yl]methanol C10H11ClO2 198.65 3-chlorophenyl Methanol 95 Chemical synthesis 1432492-63-1
[3-(4-Bromophenyl)oxetan-3-yl]methanol C10H11BrO2 243.10 4-bromophenyl Methanol 100 Research chemical 1188264-15-4
3-(4-Chlorophenyl)oxetane-3-carboxylic acid C10H9ClO3 212.63 4-chlorophenyl Carboxylic acid 97 Drug development 1393534-20-7
3-(3-Fluorophenyl)oxetane-3-carboxylic acid C10H9FO3 196.18 3-fluorophenyl Carboxylic acid 97 Medicinal chemistry 1393553-52-0

Biological Activity

[3-(4-Chlorophenyl)oxetan-3-yl]methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxetane ring, along with the chlorophenyl group, may influence its interaction with biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO2C_{11}H_{13}ClO_2, with a molecular weight of approximately 228.68 g/mol. The compound features an oxetane ring, which is known for its stability and ability to act as a bioisostere for various functional groups.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors. The oxetane ring may enhance the compound's binding affinity due to its three-membered cyclic structure, which can facilitate molecular interactions through strain release upon binding. The chlorophenyl group may also contribute to hydrophobic interactions with target proteins, potentially increasing selectivity and potency.

Anticancer Properties

Recent studies have indicated that compounds containing oxetane moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of oxetane-containing analogues demonstrated micromolar cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and pancreatic cancer cells (PANC-1) . These findings suggest that this compound might also possess similar anticancer properties, warranting further investigation.

Enzyme Interaction Studies

Research has shown that the incorporation of oxetane rings can modulate the activity of certain enzymes. For example, studies on oxetane derivatives revealed their potential as inhibitors of tubulin polymerization, although specific data on this compound remains limited . The mechanism by which this compound may inhibit tubulin polymerization or interact with other enzymatic pathways needs to be elucidated through targeted assays.

Case Studies

  • Cytotoxicity Assays : In vitro studies using MCF-7 cell lines showed that several oxetane derivatives had IC50 values ranging from 0.47 μM to over 20 μM, indicating varying levels of potency against cancer cells . This highlights the potential for this compound to be developed as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that substituents on the phenyl ring significantly influence biological activity. For example, compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to their unsubstituted counterparts . This could imply that this compound's chlorophenyl group plays a crucial role in its biological efficacy.

Data Table: Summary of Biological Activities

CompoundActivity TypeCell LineIC50 (μM)
This compoundAnticancerMCF-7TBD
Oxetane Derivative 5cAnticancerMCF-70.47 ± 0.02
Oxetane Derivative 5hAnticancerMDA-MB-231TBD
Oxetane Derivative 5kAnticancerPANC-1TBD

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